molecular formula C8H9BrN4O B8754089 2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol CAS No. 787590-45-8

2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol

Cat. No. B8754089
M. Wt: 257.09 g/mol
InChI Key: BIUSHOMQIGSPJQ-UHFFFAOYSA-N
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Patent
US08673905B2

Procedure details

3-Bromo-8-chloro-imidazo[1,2-a]pyrazine (0.70 g, 3.0 mmol) (from Example 1 supra) was stirred in nBuOH (10 mL) and ethanolamine (0.22 mL, 3.65 mmol) followed by Hunig's base (1.04 mL, 6.0 mmol) Reaction mixture was then heated at 100° C. overnight. The mixture was concentrated to dryness and water was added (150 mL) followed by a saturated aqueous solution of NaHCO3 (50 mL). The reaction was then extracted with EtOAc (3×20 mL) and the organic phases were combined, washed with water (2×20 mL), dried over MgSO4 and concentrated to dryness to give 2-(3-bromo-imidazo[1,2-a]pyrazin-8-ylamino)-ethanol. (Yield 0.59 g, 77%). 1H (400 MHz; DMSO-d6) δ 3.52-3.56 (2 H, m), 3.58-3.62 (2 H, m), 4.79 (1 H, t, J=5.4 Hz), 7.42 (2 H, d, J=5 Hz), 7.56 (1 H, d, J=5 Hz), 7.66 (1 H, s).
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Quantity
1.04 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[C:10](Cl)[C:5]2=[N:4][CH:3]=1.[CH2:12]([CH2:14][NH2:15])[OH:13].CCN(C(C)C)C(C)C>C(O)CCC>[Br:1][C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[C:10]([NH:15][CH2:14][CH2:12][OH:13])[C:5]2=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
BrC1=CN=C2N1C=CN=C2Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
1.04 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness and water
ADDITION
Type
ADDITION
Details
was added (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction was then extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
washed with water (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1C=CN=C2NCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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